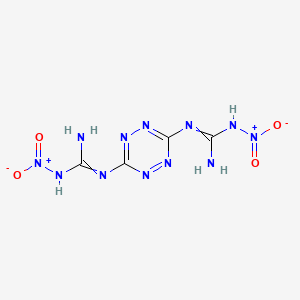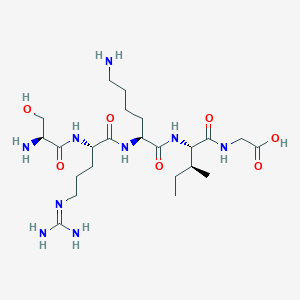
1-Phenyloctacosan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyloctacosan-3-one is a long-chain ketone with a phenyl group attached to the first carbon and a ketone functional group on the third carbon of an octacosane chain
Vorbereitungsmethoden
The synthesis of 1-Phenyloctacosan-3-one typically involves the reaction of octacosan-3-one with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Grignard Reaction: Octacosan-3-one is reacted with phenylmagnesium bromide in anhydrous ether to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyloctacosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Phenyloctacosan-3-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its interactions with biological membranes and proteins are of interest in biophysical studies.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Wirkmechanismus
The mechanism by which 1-Phenyloctacosan-3-one exerts its effects involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
1-Phenyloctacosan-3-one can be compared with other long-chain ketones and phenyl-substituted compounds:
1-Phenyloctadecan-3-one: Similar structure but with a shorter chain, leading to different physical properties and reactivity.
1-Phenylhexacosan-3-one: Another long-chain ketone with slight variations in chain length, affecting its interactions and applications.
Octacosan-3-one: Lacks the phenyl group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a long hydrophobic chain and a reactive phenyl group, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
825629-37-6 |
|---|---|
Molekularformel |
C34H60O |
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
1-phenyloctacosan-3-one |
InChI |
InChI=1S/C34H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-34(35)32-31-33-28-25-24-26-29-33/h24-26,28-29H,2-23,27,30-32H2,1H3 |
InChI-Schlüssel |
KYRRRVJENLKFIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![3-(4-Aminophenyl)-7-(1h-indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14209967.png)






![Ethyl [3-amino-4-(methoxymethoxy)phenyl]acetate](/img/structure/B14210038.png)
![1-Propanesulfonic acid, 3-[(3,3,5-trimethylcyclohexyl)amino]-](/img/structure/B14210047.png)

